5-(2H-1,2,3-Triazol-2-yl)indan-1-one
Overview
Description
5-(2H-1,2,3-Triazol-2-yl)indan-1-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a triazole ring fused to an indanone structure, which contributes to its unique chemical properties and biological activities.
Scientific Research Applications
5-(2H-1,2,3-Triazol-2-yl)indan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Future Directions
The future directions for research on 5-(2H-1,2,3-Triazol-2-yl)indan-1-one and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For example, the synthesis of new 1,2,3-triazole analogs could be explored . Additionally, the potential biological activities of these compounds, such as their anticholinesterase activities, could be further investigated .
Mechanism of Action
Target of Action
Triazole compounds, which include 5-(2h-1,2,3-triazol-2-yl)indan-1-one, are known to bind with a variety of enzymes and receptors in biological systems . This suggests that the compound could have multiple targets, depending on the specific biological context.
Mode of Action
It is known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological activities of triazole compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,2,3-Triazol-2-yl)indan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indanone derivatives with azide compounds in the presence of a copper catalyst to form the triazole ring . The reaction conditions often require a solvent such as dimethyl sulfoxide or dimethylformamide and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,2,3-Triazol-2-yl)indan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole derivative with energetic properties.
4,5-Dicyano-1,2,3-Triazole: Known for its potential as a precursor for new materials.
Uniqueness
5-(2H-1,2,3-Triazol-2-yl)indan-1-one is unique due to its fused indanone structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazole derivatives and contributes to its versatility in various applications.
Properties
IUPAC Name |
5-(triazol-2-yl)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11-4-1-8-7-9(2-3-10(8)11)14-12-5-6-13-14/h2-3,5-7H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COASYKXWMPEJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)N3N=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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